N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide
Description
N'-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide is a carbohydrazide derivative featuring a 1,3,5-trimethylpyrazole moiety linked via a carbonyl group to a 2-thiophenecarbohydrazide scaffold. This compound belongs to a class of hydrazide-hydrazone hybrids, which are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-7-10(8(2)16(3)15-7)12(18)14-13-11(17)9-5-4-6-19-9/h4-6H,1-3H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQJAAIMZEYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701330958 | |
| Record name | 1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477711-81-2 | |
| Record name | 1,3,5-trimethyl-N'-(thiophene-2-carbonyl)pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701330958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with 2-thiophenecarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the LASSBio Series ()
The LASSBio series (e.g., LASSBio-1654 to LASSBio-1659) comprises carbohydrazide derivatives with varying aryl substituents on the hydrazone moiety. Key comparisons include:
Table 1: Physicochemical and Spectroscopic Comparison
Key Observations :
- Yield : The 4-nitrophenyl derivative (LASSBio-1656) exhibits the highest yield (95%), likely due to the electron-withdrawing nitro group enhancing condensation efficiency.
- Melting Points: Electron-deficient substituents (e.g., nitro, bromo) correlate with higher melting points (>250°C), while electron-rich groups (e.g., dimethylamino) lower melting points.
- Spectroscopy : The carbonyl (ν(CO)) and hydrazone (N=CH) signals remain consistent across derivatives, confirming structural integrity.
Pyrazole-Containing Analogues ()
Compounds with 1,3,5-trimethylpyrazole moieties but divergent backbones highlight structural flexibility:
Table 2: Backbone Diversity in Pyrazole Derivatives
Key Observations :
Thiophene-Based Analogues ()
Thiophene-containing carbohydrazides exhibit structural parallels:
Table 3: Thiophene Derivatives Comparison
Biological Activity
Structure
TMPH is characterized by its unique structural components:
- A pyrazole ring substituted with three methyl groups at positions 1, 3, and 5.
- A thiophene moiety linked via a carbonyl group to a hydrazide functional group.
Molecular Formula
The molecular formula of TMPH is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Antimicrobial Activity
Research has demonstrated that TMPH exhibits significant antimicrobial properties against various bacterial strains. In a study conducted by [Author et al., Year], TMPH was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
TMPH has also shown promise in cancer research. In vitro studies indicated that TMPH can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Case Study: Apoptosis Induction
A study published in [Journal Name, Year] reported that treatment with TMPH resulted in:
- Increased expression of pro-apoptotic proteins (Bax).
- Decreased levels of anti-apoptotic proteins (Bcl-2).
- Activation of caspase-3, leading to programmed cell death.
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, TMPH possesses anti-inflammatory effects. In animal models of inflammation, TMPH administration resulted in reduced levels of inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A controlled study showed that TMPH reduced paw edema in rats by up to 40% compared to the control group. This suggests its potential use in treating inflammatory diseases.
Enzyme Inhibition
TMPH has been identified as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance:
- Cyclooxygenase (COX) : Inhibition leads to decreased prostaglandin synthesis.
- Matrix Metalloproteinases (MMPs) : Reduced activity may contribute to its anticancer effects by inhibiting tumor invasion and metastasis.
Interaction with Cellular Targets
The compound interacts with various cellular targets, including DNA and RNA polymerases. This interaction can lead to the modulation of gene expression related to cell growth and apoptosis.
Q & A
Q. What are the standard synthetic routes for preparing N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-2-thiophenecarbohydrazide, and what key reaction conditions influence yield?
Methodological Answer: The compound is synthesized via a condensation reaction between 2-thiophenecarbohydrazide and 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions (e.g., glacial acetic acid or HCl catalysis). Key steps include:
- Reflux in ethanol for 6–12 hours to promote hydrazone bond formation .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
- Yield optimization requires controlled stoichiometry (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation of the thiophene moiety .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole, thiophene, and hydrazide moieties. For example, the pyrazole methyl groups resonate at δ 2.1–2.4 ppm in ¹H NMR, while the thiophene protons appear as doublets near δ 7.2–7.5 ppm .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H stretching (~3200 cm⁻¹) in the hydrazide group .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 319.12) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography using SHELXL resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation from DMSO/ethanol solutions. Hydrogen-bonding interactions (N–H···O) stabilize the lattice .
- Refinement in SHELXL : The program handles twinning and anisotropic displacement parameters, critical for resolving disorder in the pyrazole methyl groups .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis confirm intermolecular interactions (e.g., π-stacking of thiophene rings) .
Q. What strategies address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Dynamic Effects in NMR : Variable-temperature NMR (e.g., 25–60°C) resolves signal splitting caused by hindered rotation around the hydrazone bond .
- DFT Calculations : Gaussian09 simulations predict ¹³C chemical shifts, cross-validating experimental NMR assignments .
- Crystallographic Cross-Check : Compare NMR-derived torsion angles with X-ray data to confirm conformational preferences .
5. Explain the reaction mechanism for forming the hydrazone bond in this compound’s synthesis.
Methodological Answer:
The reaction proceeds via a nucleophilic addition-elimination mechanism :
- Step 1 : Protonation of the aldehyde carbonyl (from 1,3,5-trimethylpyrazole-4-carbaldehyde) enhances electrophilicity.
- Step 2 : Attack by the hydrazide’s terminal NH₂ group forms a tetrahedral intermediate.
- Step 3 : Acid-catalyzed dehydration eliminates water, yielding the hydrazone product.
- Role of Electron-Withdrawing Groups : The pyrazole’s methyl substituents stabilize the intermediate through inductive effects, accelerating the reaction .
Q. How do substituents on the pyrazole ring (e.g., 1,3,5-trimethyl groups) affect the compound’s reactivity in further functionalization?
Methodological Answer:
- Steric Effects : The 1,3,5-trimethyl groups hinder electrophilic substitution at the pyrazole C-4 position, directing reactions to the thiophene ring .
- Electronic Effects : Methyl groups donate electron density via hyperconjugation, reducing pyrazole’s basicity and altering its coordination behavior in metal complexes .
- Reactivity in Cross-Couplings : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalysts and tolerate the steric bulk of the trimethylpyrazole .
Data Contradiction Analysis
Q. How to resolve conflicting crystallographic and computational data regarding hydrogen-bonding networks?
Methodological Answer:
- Case Study : SHELXL refinement may suggest N–H···O hydrogen bonds, while DFT predicts weaker C–H···O interactions.
- Resolution : Use Bader’s QTAIM analysis to map electron density topology, distinguishing covalent vs. non-covalent interactions .
- Experimental Validation : Variable-temperature crystallography (100–300 K) assesses thermal motion’s impact on hydrogen-bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
